4-Styrylpyridine
Description
Significance of 4-Styrylpyridine (B85998) in Contemporary Chemical Science
This compound, a member of the styrylpyridine or stilbazole family, has emerged as a crucial molecule in modern chemical research. Its significance stems from its versatile applications, which are rooted in its distinct molecular structure featuring a pyridine (B92270) ring connected to a phenyl ring through a vinyl bridge. This arrangement gives rise to interesting photophysical and coordination properties.
This compound serves as an important model compound for investigating phototropic systems, which are systems that respond to light by undergoing changes in their structure and properties. unige.ch A key characteristic of this compound is its ability to undergo cis-trans photoisomerization upon exposure to light. unige.ch This process, where the molecule switches between two different geometric isomers, is fundamental to many light-driven processes in chemistry and biology. The study of this isomerization in this compound provides valuable insights into the mechanisms of more complex photobiological systems. unige.ch
The two primary isomers of this compound are the trans and cis forms. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the geometries and relative stabilities of these isomers in the ground state. unige.ch
Table 1: Theoretical Calculation Methods for this compound Isomers
| Calculation Method | Focus of Study |
|---|---|
| Density Functional Theory (DFT) | Geometries and relative stabilities of trans and cis isomers. unige.ch |
| Hartree–Fock (HF) | Geometries and relative stabilities of trans and cis isomers. unige.ch |
| Second-order Møller–Plesset (MP2) | Geometries and relative stabilities of trans and cis isomers. unige.ch |
The unique properties of this compound make it a valuable building block for the creation of advanced organic materials with applications in optics and electro-optics. unige.ch Materials incorporating this compound derivatives have shown potential for use in various technologies, including optical data storage, laser dyes, and nonlinear optics. unige.ch The photoresponsive nature of the molecule allows for the development of materials whose properties can be controlled by light. unige.chresearchgate.net
The nitrogen atom in the pyridine ring of this compound enables it to act as an N-coordinating ligand, binding to transition metal ions to form coordination complexes. unige.ch This property has been extensively utilized in the development of functional metal complexes. The photoisomerization of the this compound ligand can be used to switch the properties of these complexes, a phenomenon known as ligand-driven light-induced spin change (LD-LISC). unige.ch
The photoreactivity of this compound complexes with metals such as Ruthenium(II), Rhenium(I), and Tungsten(0) is dominated by the photoinduced cis-trans isomerization of the this compound ligand. unige.ch This has been demonstrated in complexes like Fe(this compound)4(NCS)2, where the light-induced change in the ligand's conformation can alter the spin state of the central iron ion. unige.chacs.org
Table 2: Transition Metals Used in this compound Complexes
| Transition Metal | Application/Phenomenon |
|---|---|
| Ruthenium(II) (RuII) | Photoinduced cis-trans isomerization studies. unige.ch |
| Rhenium(I) (ReI) | Photoinduced cis-trans isomerization studies. unige.ch |
| Tungsten(0) (W0) | Photoinduced cis-trans isomerization studies. unige.ch |
| Iron(II) (FeII) | Ligand-driven light-induced spin change (LD-LISC). unige.ch |
| Iron(III) (FeIII) | Ligand-driven light-induced spin change (LD-LISC). aip.org |
| Manganese(II) (Mn(II)) | Synthesis of one-dimensional coordination polymers. ias.ac.in |
| Cobalt(II) (Co(II)) | Synthesis of one-dimensional coordination polymers. ias.ac.in |
Historical Context of Styrylpyridine Research
The investigation of this compound is part of a broader field of study focused on stilbenoid compounds and their analogues.
Stilbenoids are a class of naturally occurring polyphenolic compounds characterized by a C6-C2-C6 backbone. taylorandfrancis.comencyclopedia.pub Research into stilbenoids has a long history, driven by their diverse biological activities and interesting photochemical properties. taylorandfrancis.comnih.govnih.gov Natural stilbenoids, such as resveratrol, are produced by plants as a defense mechanism against pathogens. nih.govnih.gov The study of these compounds has provided a foundation for understanding the structure-property relationships that govern their behavior, including their photoisomerization and electronic properties. taylorandfrancis.comsciopen.com
Building on the knowledge gained from stilbenoid research, chemists began to investigate synthetic analogues, including the styrylpyridines. unige.ch The introduction of a nitrogen atom into the aromatic ring system, as seen in this compound, significantly alters the electronic and coordination properties of the molecule compared to its all-carbon stilbene (B7821643) counterpart. unige.ch This has opened up new avenues for research, particularly in the field of coordination chemistry and the development of photo-switchable materials. unige.chaip.org Investigations into styrylpyridine analogues have explored how modifications to the molecular structure influence their properties and potential applications, such as in the development of imaging agents for medical diagnostics and inhibitors for specific enzymes. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103-31-1, 5097-93-8 | |
| Record name | 4-Stilbazole | |
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| Record name | 4-Stilbazole, (E)- | |
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| Record name | 4-Styrylpyridine | |
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| Record name | 4-Styrylpyridine | |
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| Record name | Pyridine, 4-(2-phenylethenyl)- | |
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| Record name | 4-styrylpyridine | |
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| Record name | 4-STYRYLPYRIDINE | |
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Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 4 Styrylpyridine and Derivatives
Contemporary Synthetic Routes for 4-Styrylpyridine (B85998)
Modern organic synthesis has seen a shift towards more environmentally benign and atom-economical methods. For the synthesis of this compound, two prominent approaches have emerged: Knoevenagel condensation and palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional routes, such as those involving the reaction of 4-picoline with benzaldehyde (B42025) using strong bases like lithium diisopropylamide (LDA), which often suffer from harsh reaction conditions and low selectivity for the desired (E)-isomer. patsnap.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org It is a modification of the aldol (B89426) condensation and is widely used in the synthesis of α,β-unsaturated compounds. wikipedia.org
In a significant advancement towards sustainable chemistry, solvent-free Knoevenagel condensation has been successfully employed for the synthesis of styrylpyridines. mdpi.comresearchgate.net This method involves the direct reaction of an appropriate pyridine (B92270) derivative with an aromatic aldehyde at elevated temperatures, typically between 120-140 °C, without the need for a solvent or a condensing agent. mdpi.comresearchgate.net This approach not only minimizes waste but also simplifies the purification process. For instance, the reaction between 4-pyridinecarboxaldehyde (B46228) and phenylacetic acid under solvent-free conditions yields this compound. Research has shown that controlling the reaction temperature is crucial for the selective formation of the desired product. mdpi.com
A study on the synthesis of cyano-substituted styrylpyridines also highlights the efficacy of solvent-free conditions. nih.gov The reaction of 4-pyridylacetonitrile with benzaldehyde derivatives proceeds efficiently without a catalyst or solvent, demonstrating the inherent reactivity of the starting materials under these conditions. nih.gov
Table 1: Synthesis of Styrylpyridine Derivatives via Solvent-Free Knoevenagel Condensation researchgate.net
| Compound | Reactants | Temperature (°C) | Time (h) | Yield (%) |
| trans-4-(m-cyanostyryl)pyridine | 4-Pyridylacetonitrile, m-Cyanobenzaldehyde | 140 | 22 | 59 |
Note: This table is based on data for a derivative, as specific data for the parent this compound under these exact conditions was not available in the provided sources.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been successfully applied to the Knoevenagel condensation for synthesizing styrylpyridines. nih.govnih.govscilit.com These approaches often utilize water as a solvent, which is an environmentally benign alternative to traditional organic solvents. rsc.orgijcps.org
The use of water as a reaction medium not only aligns with green chemistry principles but can also enhance reaction rates and selectivity. rsc.org Catalysts such as DABCO-based ionic liquids have been shown to be highly efficient for Knoevenagel condensations in water at room temperature, offering excellent yields in short reaction times. rsc.org While specific examples for this compound were not detailed, the general applicability of this method to a wide range of aldehydes suggests its potential for this synthesis. rsc.org
Furthermore, the synthesis of various styrylpyridine-like compounds, including derivatives of 2-styrylpyridine (B8765038) and this compound, has been achieved under green chemistry conditions, often involving solvent-free reactions or the use of water as a solvent. nih.govnih.gov These methods are characterized by their operational simplicity and reduced environmental impact. nih.govnih.govrsc.orgijcps.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov The Heck reaction, a palladium-catalyzed reaction of an unsaturated halide with an alkene, and the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, are particularly relevant for the synthesis of this compound. nih.govorganic-chemistry.org
A significant advancement in the synthesis of (E)-4-styrylpyridine involves the palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with phenylboronic acid. patsnap.comgoogle.comresearchgate.net This method is advantageous as it utilizes environmentally friendly organoboronic acids instead of the more polluting organohalides. patsnap.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, an oxidant, and a base in an inert organic solvent. patsnap.comgoogle.com
A ligand-free palladium-catalyzed oxidative Heck reaction has been developed, achieving high selectivity for (E)-4-styrylpyridines in moderate to good yields. researchgate.net The reaction proceeds by the transmetalation of the palladium(II) catalyst with the arylboronic acid, followed by the addition of 4-vinylpyridine and subsequent β-hydride elimination to yield the product and a palladium(0) species, which is then re-oxidized to complete the catalytic cycle. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of (E)-4-Styrylpyridine from 4-Vinylpyridine and Phenylboronic Acid google.com
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Di(acetylacetonate)palladium | Sodium Bicarbonate | N,N'-dimethylformamide | 90 | 24 | 92 |
| Palladium Chloride | Sodium Bicarbonate | N,N'-dimethylformamide | 90 | 36 | 82 |
| Di(acetylacetonate)palladium | Sodium Acetate (B1210297) | N,N'-dimethylformamide | 90 | 48 | 81 |
The use of phenylboronic acid as a reactant in the synthesis of this compound represents a significant step towards more environmentally friendly chemical processes. patsnap.com Traditional Heck reactions often employ aryl halides (iodobenzene or bromobenzene), which are known environmental pollutants. patsnap.com The use of organoboron compounds, which are generally less toxic and more stable, circumvents this issue. researchgate.net
Other Efficient Synthetic Procedures for Substituted Styrylpyridines
The construction of the styrylpyridine framework is a critical step in the synthesis of its derivatives. Efficient methods often involve palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity.
One prominent method is the Heck reaction , which has been utilized to construct the styrylpyridine structure. For instance, a practical synthesis was developed using 4-vinylaniline (B72439) and 2-bromo-5-iodopyridine (B107189) or 2-chloro-5-iodopyridine (B1352245) as starting materials in a Heck reaction. acs.org Another approach involves the Wittig-Horner reaction to create the styrylpyridine scaffold. tandfonline.com
A particularly efficient route for preparing β-substituted 4-styrylpyridines uses palladium-catalyzed alkynylation . acs.org This method, based on the Sonogashira coupling, introduces an alkynyl group into the pyridine ring. The key intermediate, 4-(phenylethynyl)pyridine, is synthesized by reacting 4-bromopyridine (B75155) with phenylacetylene (B144264) in the presence of (PPh₃)₂PdCl₂ and CuI as catalysts. acs.org This intermediate can then undergo nucleophilic or electrophilic addition to yield various Z- and E-isomers of β-substituted 4-styrylpyridines. acs.org
An improved, five-step synthesis for triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine has been developed that is cost-effective and avoids chromatographic purification. acs.org This scalable process starts from 4-aminophenethyl alcohol and features a key one-pot methylation and elimination step to form tert-butyl methyl(4-vinylphenyl)carbamate. The styrylpyridine core is then formed via a palladium acetate-catalyzed Heck reaction. acs.org
| Method | Key Reagents | Intermediate/Product | Catalyst | Reference |
| Heck Reaction | 4-vinylaniline, 2-bromo-5-iodopyridine | Triethylene glycol-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine | Palladium acetate | acs.org |
| Wittig-Horner Reaction | (Bromomethyl)-4-nitrobenzene | TEG-substituted 4-(N-methyl-N-Boc-amino)styrylpyridine | Not specified | tandfonline.com |
| Palladium-Catalyzed Alkynylation (Sonogashira) | 4-bromopyridine, phenylacetylene | 4-(Phenylethynyl)pyridine | (PPh₃)₂PdCl₂, CuI | acs.org |
Synthesis of Advanced this compound Derivatives
Building upon the core this compound structure, chemists have synthesized a variety of advanced derivatives by incorporating specific functional moieties. These derivatives are designed for applications ranging from materials science to molecular recognition.
Cyano-Substituted Styrylpyridine Compounds
Cyano-substituted styrylpyridines have been synthesized using an efficient Knoevenagel condensation under green chemistry conditions, notably in the absence of a catalyst and solvent. mdpi.comnih.govresearchgate.net This method involves the reaction of a substituted phenylacetonitrile (B145931) with a pyridinecarboxaldehyde.
Specifically, trans-2-(m-cyanostyryl)pyridine, trans-2-[3-methyl-(m-cyanostyryl)]pyridine, and trans-4-(m-cyanostyryl)pyridine were prepared through this route. mdpi.comnih.gov The synthesis demonstrates that the temperature, reaction time, and the nature of substituents play significant roles in the formation of the final product. mdpi.com The theoretical and experimental analysis of these compounds confirms their structures and spectroscopic properties. mdpi.comnih.gov
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| trans-2-(m-cyanostyryl)pyridine | 3-cyanophenylacetonitrile, 2-pyridinecarboxaldehyde | Knoevenagel Condensation | 80 | mdpi.com |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | 3-cyanophenylacetonitrile, 3-methyl-2-pyridinecarboxaldehyde | Knoevenagel Condensation | 75 | mdpi.com |
| trans-4-(m-cyanostyryl)pyridine | 3-cyanophenylacetonitrile, 4-pyridinecarboxaldehyde | Knoevenagel Condensation | 85 | mdpi.com |
N-(3-Ammoniopropyl)-4-styrylpyridinium Diperchlorate and Analogs
The synthesis of N-(3-ammoniopropyl)-4-styrylpyridinium diperchlorate and its analogs has been reported, with these compounds serving as styryl dyes. researchgate.netphotonics.ru These molecules can contain either electron-donating (like OMe, SMe) or electron-withdrawing (like NO₂, Cl) groups on the benzene (B151609) ring. photonics.ru
A key feature of these derivatives is their ability to form pseudodimeric complexes with crown ethers, such as an 18-crown-6-containing this compound. researchgate.netphotonics.ru This complexation occurs in acetonitrile (B52724) through hydrogen bonding between the ammoniopropyl group and the oxygen atoms of the crown ether. researchgate.netphotonics.ruacs.org The formation of these supramolecular complexes can activate stereospecific [2+2] cross-photocycloaddition reactions between the styrylpyridine derivatives. researchgate.netphotonics.ru The N-(2-ammonioethyl)-4-styrylpyridinium derivative was synthesized for the first time in a related study. photonics.ruacs.org
Styrylpyridine-TEMPO Derivatives
Styrylpyridine derivatives incorporating a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical have been synthesized. mdpi.comresearchgate.netnih.gov The synthesis of trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO involves a multi-step process. mdpi.comresearchgate.net
First, precursor aldehydes, trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde and trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde, are synthesized via a solvent-free Knoevenagel reaction between the appropriate methylpyridine and terephthalaldehyde. mdpi.comresearchgate.net These aldehydes are then oxidized to their corresponding carboxylic acids, trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid and (E)-4-(2-(pydridin-4-yl)vinyl)benzoic acid, using the Jones reagent. mdpi.comresearchgate.net Finally, a condensation reaction between the carboxylic acid and 4-amino-TEMPO, facilitated by oxalyl chloride, yields the desired styrylpyridine-TEMPO derivative. mdpi.comresearchgate.netnih.gov
| Compound Name | Abbreviation | Synthesis Step | Key Reagents | Reference |
| trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde | I | Knoevenagel Reaction | 2-Picoline, Terephthalaldehyde | mdpi.comresearchgate.net |
| trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde | II | Knoevenagel Reaction | 4-Picoline, Terephthalaldehyde | mdpi.comresearchgate.net |
| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | III | Oxidation | Compound I, Jones reagent | mdpi.comresearchgate.net |
| (E)-4-(2-(pydridin-4-yl)vinyl)benzoic acid | IV | Oxidation | Compound II, Jones reagent | mdpi.comresearchgate.net |
| trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO | V | Condensation | Compound III, 4-amino-TEMPO, Oxalyl chloride | mdpi.comresearchgate.net |
Polyimides with this compound Photoreactive Side Groups
Soluble aromatic polyimides featuring this compound derivatives as photoreactive side groups have been successfully synthesized and characterized. researchgate.netcapes.gov.brkoreascience.kr These materials combine the thermal stability of polyimides with the photoreactivity of the styrylpyridine moiety.
The synthesis involves preparing a precursor poly(amic acid) solution through the copolymerization of diamine monomers, such as 3,3′-diamino-4,4′-dihydroxybiphenyl (DADHBP) and 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPOPP), with a dianhydride like oxydiphthalicanhydride (ODPA) in N,N-dimethylacetamide (DMAC). tandfonline.com The photoreactive 4-(4-oxyalkyleneoxystyryl)pyridine side groups are then attached. researchgate.netkoreascience.kr The final polyimide films are obtained through thermal imidization of the precursor solutions. tandfonline.com
These photoreactive polymers are soluble in various polar organic solvents, allowing for the easy formation of thin films by solution casting. researchgate.netkoreascience.kr The resulting polyimide films exhibit good transparency and can undergo photoreactions when exposed to UV light, making them suitable for applications such as the photoalignment of liquid crystals. researchgate.netcapes.gov.brkoreascience.kr The flexibility and properties of the polyimides can be tuned by changing the length of the alkylene spacer connecting the styrylpyridine group to the polymer backbone. koreascience.kr
Iii. Quantum Chemical and Computational Investigations of 4 Styrylpyridine
Theoretical Frameworks Applied to 4-Styrylpyridine (B85998)
A variety of theoretical frameworks, ranging from DFT to ab initio methods, have been employed to characterize the cis and trans isomers of this compound in its singlet ground state (S₀). unige.chnih.govunige.ch These studies have focused on determining the geometries, relative stabilities, and the energetic barriers for isomerization and internal rotations. nih.govunige.ch
DFT has been extensively used for in-depth characterization of the this compound moiety, providing detailed descriptions of its geometry, energetics, and reactivity in the ground state. unige.ch DFT calculations have been instrumental in determining the geometry and energy of the molecule at various states, including the transition states for thermal cis-trans isomerization, enantiomerization of the cis isomer, and the rotation of the pyridinyl and phenyl groups. nih.govunige.ch The results from different DFT functionals are often compared to provide a comprehensive understanding. unige.ch
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for studying styrylpyridine-like compounds. nih.govmdpi.com It has been applied to investigate the geometries and relative stabilities of the trans and cis isomers of this compound. unige.chnih.gov Studies using the B3LYP functional predict the trans isomer of this compound to be planar at its energy minimum. unige.chnih.gov In contrast, the cis isomer is predicted to have a markedly twisted structure. nih.govunige.ch The B3LYP functional, often paired with basis sets like 6-31G(d), has been shown to provide results that align well with experimental data for vibrational frequencies and geometrical parameters in similar compounds. nih.gov For instance, B3LYP calculations were used to determine that the trans isomer is the most stable, with the energy difference between the trans and cis isomers (ΔECT) being consistently positive. unige.ch Time-dependent DFT (TD-DFT) calculations using the B3LYP functional have also been employed to analyze the absorption spectra of this compound isomers. unige.ch
| Basis Set | ΔECT (cm-1) unige.ch |
|---|---|
| G | 1741 |
| G' | 1706 |
| cc-pVDZ | 1692 |
The performance of various functionals, including the hybrid PBE0 and the long-range corrected LC-ωPBE, has been assessed for predicting the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT. researchgate.netnih.govresearcher.life These functionals are generally considered suitable for calculating excitation energies. researchgate.net A comparative study on a series of styrylpyridine derivatives, including a trans-4-(m-cyanostyryl)pyridine, tested B3LYP, PBE0, and LC-ωPBE. researchgate.netnih.govresearcher.life For a broad set of organic dyes, functionals like PBE0 and the long-range corrected CAM-B3LYP and LC-ωPBE have often yielded calculated maximum absorption wavelength (λmax) values that are closest to experimental data. researchgate.net In a benchmark study on fused-ring electron acceptors, the PBE0 functional was found to be more appropriate than B3LYP for predicting absorption wavelengths, providing a mean absolute error of 22 nm compared to B3LYP's 38 nm. rsc.org When a statistical linear regression analysis is applied, range-separated methods like LC-ωPBE can also provide a consistent and empirically good description of UV/Vis spectra. rsc.org
The choice of basis set is critical for obtaining accurate results in quantum chemical calculations. For this compound, studies have been performed using basis sets of different qualities. unige.chnih.govunige.ch The results from post-Hartree-Fock methods approach those from DFT methods only when the level of electronic correlation is high enough and sufficiently flexible basis sets are utilized. nih.govunige.ch
Commonly used basis sets in the study of styrylpyridines include Pople-style basis sets like 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-311+G(d,p), as well as correlation-consistent basis sets such as cc-pVDZ. unige.chnih.govmdpi.comresearchgate.netnih.govresearcher.life For example, a study comparing various basis sets for styrylpyridine derivatives found that B3LYP/6-311+G(d,p) provided the most stable planar structure with parameters close to X-ray data. nih.govresearcher.life However, for predicting UV/Vis spectra, the same study concluded that the B3LYP functional with the smaller 6-31G(d) basis set produced the most reliable λmax values with respect to experimental data. nih.govresearcher.life The importance of polarization functions is considered almost always important, while diffuse functions are particularly needed for calculations involving long-range interactions or stretched molecules. stackexchange.com
| Basis Set Type | Specific Examples | Context of Use | Reference |
|---|---|---|---|
| Pople Style | 6-31G(d), 6-311+G(d,p) | Geometry optimization, UV/Vis spectra | mdpi.comnih.govresearcher.life |
| Correlation-Consistent | cc-pVDZ | Geometry optimization, comparison between DFT and ab initio methods | unige.chnih.gov |
| Custom/Other | G, G' | Geometry optimization and energy calculations in early DFT studies | unige.ch |
Alongside DFT, ab initio wavefunction-based methods such as Hartree-Fock (HF), second-order Møller-Plesset (MP2), and Coupled Cluster (CC) theories have been applied to investigate the cis and trans isomers of this compound. unige.chnih.govunige.ch These methods provide a valuable comparison to DFT results. nih.gov
A key finding from HF and MP2 calculations is the prediction of a slightly twisted structure for the trans isomer, which contrasts with DFT predictions of a planar geometry. unige.ch The neglect of electron correlation in HF calculations leads to significant deviations in bond lengths compared to MP2 and DFT results. unige.ch For example, HF calculations result in longer CPh–C1 and C2–CPy bonds and a shorter C1=C2 double bond. unige.ch The geometries obtained at the MP2 level are in reasonable agreement with DFT geometries. unige.ch However, when the geometry optimization for the trans isomer is constrained to Cs symmetry, both HF and MP2 methods yield a planar structure that is a saddle point, characterized by a vibrational mode with an imaginary frequency. unige.ch The use of MP2 and CC methods, especially with adequate basis sets like cc-pVDZ, provides results that are largely consistent with DFT for geometry and energy determination. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations have been used to study the behavior of this compound at finite temperatures, providing insights into its flexibility and dynamic properties. unige.chmdpi.comnih.gov
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics. unige.chnih.gov This approach allows for the simulation of molecular motion while treating the electronic structure quantum mechanically.
CPMD simulations of this compound were performed at temperatures of 50 K, 150 K, and 300 K. unige.chnih.gov These simulations revealed the highly flexible nature of the molecule in both its cis and trans conformations. unige.chnih.gov A key finding from these simulations is that the trans isomer, predicted to be planar at its energy minimum, predominantly exists in a nonplanar form at finite temperatures due to thermal fluctuations. unige.chnih.govrsc.org Furthermore, the simulations captured the dynamic rotation of the pyridinyl ring in the cis isomer, which was observed to occur within approximately 1 picosecond during the simulation at 150 K. unige.chnih.gov These findings highlight the importance of considering thermal effects and molecular flexibility when analyzing the properties and reactivity of this compound. rsc.orgresearchgate.netnih.govacs.org
Conformational Analysis and Isomerization Pathways
The interconversion between the cis and trans isomers of this compound is a key feature of its chemistry, relevant to its application as a photoswitchable ligand. unige.chresearchgate.netnih.gov
Cis-Trans Isomerization Mechanisms of this compound
The isomerization of this compound can be induced thermally or photochemically. unige.chnih.gov Computational studies have focused on the ground-state potential energy surface (PES) to understand the thermally activated trans to cis isomerization. unige.ch
The thermal isomerization proceeds via a rotational mechanism around the central C=C double bond. unige.ch DFT calculations have been used to locate the transition state for this process, which is characterized as having a biradicaloid nature. unige.chnih.govunige.ch At this transition state, the pyridinyl and phenyl groups are twisted approximately 90 degrees relative to each other. For the free this compound ligand, the photoisomerization is understood to operate through a singlet-state mechanism. However, when coordinated to a metal center, such as Rhenium(I), the mechanism can be altered. In such complexes, the metal center can act as a photosensitizer, steering the isomerization process towards a triplet-state pathway involving an intramolecular energy transfer to a ligand-localized 3IL (intraligand) state. nih.gov
Biradicaloid Transition States in Thermal Isomerization
The thermal isomerization between the cis and trans isomers of this compound proceeds through a high-energy transition state. nih.govunige.ch Computational studies using DFT have been instrumental in characterizing the geometry and energy of this transition state. nih.govunige.ch The calculations reveal that the transition state possesses a biradicaloid character. nih.govunige.ch This means that during the isomerization process, the molecule adopts a configuration where the π-bond between the ethylenic carbons is significantly twisted, leading to a state with two radical-like centers. nih.govunige.ch The determination of the structure and energy of this biradicaloid transition state is crucial for understanding the kinetics and mechanism of the thermal cis-trans interconversion. nih.govunige.ch
Enantiomerization of Cis Isomers
The cis isomer of this compound is chiral due to its twisted conformation, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. The process of interconversion between these enantiomers is known as enantiomerization. nih.gov DFT calculations have been employed to investigate the transition state associated with the enantiomerization of the cis isomer. nih.govunige.ch This process involves the molecule passing through a planar or near-planar geometry, which represents the energy barrier to the interconversion. Understanding the energetics of this process is important for characterizing the stereochemical stability of the cis isomer. mdpi.com
Rotational Dynamics of Pyridinyl and Phenyl Groups
In addition to the isomerization around the central double bond, the pyridinyl and phenyl groups in this compound can rotate around the single bonds connecting them to the ethylenic carbons. nih.govunige.ch DFT calculations have been used to determine the transition states associated with these rotational motions in both the trans and cis isomers. nih.govunige.ch Car-Parrinello molecular dynamics (CPMD) simulations performed at various temperatures (50, 150, and 300 K) have further elucidated the flexible nature of the molecule in both conformations. nih.govunige.ch These simulations have shown that at finite temperatures, the trans isomer predominantly exists in a non-planar form due to thermal fluctuations. nih.gov Furthermore, during a simulation of the cis isomer at 150 K, the rotation of the pyridinyl ring was observed to occur on a timescale of approximately 1 picosecond, highlighting the dynamic nature of these rotational processes. nih.gov
Spectroscopic Property Predictions and Correlations
Theoretical calculations have proven to be a valuable tool for predicting and interpreting the spectroscopic properties of this compound, providing insights that complement experimental findings.
Theoretical IR Spectra
Theoretical infrared (IR) spectra for this compound have been calculated using DFT methods. researchgate.netnih.gov These calculations help in the assignment of the vibrational modes observed in experimental IR spectra. researchgate.netnih.gov By correlating the calculated frequencies with specific molecular motions, a detailed understanding of the vibrational characteristics of the molecule can be achieved. Theoretical IR spectra have been computed for both the gas phase and in solution, allowing for an assessment of solvent effects on the vibrational properties. researchgate.netnih.gov
Theoretical UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) has been extensively used to calculate the ultraviolet-visible (UV-Vis) absorption spectra of both the cis and trans isomers of this compound. unige.chnih.gov These calculations provide information about the electronic transitions that give rise to the observed absorption bands. unige.chnih.gov
For the trans isomer, the main absorption band is predicted to arise primarily from the S₀ → S₁ electronic transition, which is a π → π* transition localized on the ethylenic double bond. unige.chnih.gov Calculations have predicted this absorption maximum to be around 314.5 nm. nih.govresearchgate.net This is in reasonable agreement with experimental values, which report the absorption band at approximately 303-304 nm. researchgate.netresearchgate.net
For the cis isomer, the main absorption band is predicted to be a composite of two transitions, S₀ → S₁ and S₀ → S₂, which are close in energy. unige.ch The influence of thermal fluctuations on the absorption spectra has also been investigated by averaging the calculated spectra over CPMD trajectories. unige.chresearchgate.net This approach has been shown to improve the agreement between the calculated and experimental spectra for both isomers, particularly in reproducing the asymmetry of the absorption bands. unige.chresearchgate.net
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Isomer | Computational Method | Predicted λ_max (nm) | Experimental λ_max (nm) | Reference |
| trans | TD-DFT | 314.5 | 304 | nih.govresearchgate.net |
| trans | TD-DFT | - | 303 | researchgate.netresearchgate.net |
| cis | TD-DFT | - | - | unige.ch |
Iv. Coordination Chemistry of 4 Styrylpyridine
4-Styrylpyridine (B85998) as a Ligand in Transition Metal Complexes
This compound, also known as 1-phenyl-2-(4-pyridyl)ethene, serves as a versatile ligand in coordination chemistry. nih.gov Its ability to coordinate to metal centers through the nitrogen atom of the pyridyl ring allows for the formation of a wide array of transition metal complexes. unige.ch The properties of these complexes are often influenced by the photoisomerizable nature of the styrylpyridine ligand, which can switch between trans and cis configurations upon light irradiation. unige.chacs.org This characteristic is particularly significant in the development of molecular switches and materials with tunable magnetic or optical properties. The coordination of this compound has been explored with various transition metals, leading to complexes with interesting photophysical behaviors, spin-crossover phenomena, and unique electronic interactions. unige.chnih.govacademie-sciences.fr
The photoreactivity of complexes containing this compound is often dominated by the photoinduced cis-trans isomerization of the ligand itself. unige.ch This has been established in complexes with several transition metal centers, including Ruthenium(II), Rhenium(I), and Tungsten(0). unige.ch
Rhenium(I) Complexes : In complexes such as fac-[Re(Cl)(CO)₃(trans-stpy)₂] and fac-[Re(trans-stpy)(CO)₃(bpy)]⁺, the lowest energy absorption bands are primarily due to the π-π* intraligand (IL) transitions localized on the this compound ligand. nih.gov Upon coordination to the Re(I) center, the mechanism of trans-cis isomerization switches from a singlet to a triplet pathway through intramolecular sensitization. nih.gov In some cases, excitation into a metal-to-ligand charge transfer (MLCT) band can efficiently populate the reactive intraligand triplet state, facilitating isomerization. nih.govacs.org The coordination of trans-4-styrylpyridine to a Re(I) center can also be achieved through alternating current electrolysis of complexes like Re[(trans-SP)₂(CO)₃Cl], which induces conversion to the cis isomer. uni-regensburg.de
Ruthenium(II) and Tungsten(0) Complexes : Similar to Rhenium(I), the photoreactivity in Ru(II) and W(0) complexes featuring this compound ligands is also characterized by the ligand's photoisomerization. unige.ch The coordination to these heavy metal atoms can influence the photophysical pathways, often promoting intersystem crossing to triplet states which then lead to isomerization. unige.ch
Iron(II) complexes with this compound ligands are notable for exhibiting spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or light. acs.orgacs.org The key to this behavior lies in how the geometric configuration of the this compound ligand—trans or cis—influences the ligand field strength around the Fe(II) ion.
Typically, in pseudo-octahedral Fe(II) complexes of the type [Fe(stpy)₄X₂] (where X is an anionic ligand like NCS⁻, NCSe⁻, or NCBPh₃⁻), the complex formed with the trans-4-styrylpyridine isomer often displays a thermally induced spin crossover. nih.govacs.orgnih.govacademie-sciences.fr In contrast, the corresponding complex with the cis-4-styrylpyridine (B12782243) isomer generally remains in the high-spin state at all temperatures. nih.govacs.orgnih.gov This difference is attributed to the steric hindrance of the non-planar cis isomer, which weakens the ligand field experienced by the Fe(II) center, thus favoring the high-spin state. The planar trans isomer allows for a stronger ligand field, enabling the spin transition to the low-spin state at lower temperatures. academie-sciences.fr
For example, the complex Fe(trans-stpy)₄(NCS)₂ undergoes a thermal spin conversion around 108 K, while Fe(cis-stpy)₄(NCS)₂ is consistently in a high-spin state. acs.org Similarly, for Fe(stpy)₄(NCBPh₃)₂, the trans complex has a spin crossover temperature (T₁/₂) of approximately 190 K, whereas the cis complex is always high-spin. nih.govacs.org
| Complex | Ligand Isomer | Spin State Behavior | Transition Temperature (T₁/₂) | Reference |
|---|---|---|---|---|
| Fe(stpy)₄(NCBPh₃)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~190 K | nih.govacs.org |
| Fe(stpy)₄(NCBPh₃)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | nih.govacs.org |
| Fe(stpy)₄(NCS)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~108 K | acs.org |
| Fe(stpy)₄(NCS)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | acs.org |
| Fe(stpy)₄(NCSe)₂ | trans-stpy | Thermally-induced SCO (HS ↔ LS) | ~163 K | academie-sciences.fr |
| Fe(stpy)₄(NCSe)₂ | cis-stpy | High-Spin (HS) at all temperatures | N/A | nih.govacademie-sciences.fr |
The distinct magnetic behaviors of the cis and trans isomers of Fe(II)-styrylpyridine complexes form the basis for the Ligand-Driven Light-Induced Spin Change (LD-LISC) effect. nih.govresearchgate.net This photomagnetic phenomenon involves using light to trigger the cis-trans photoisomerization of the coordinated styrylpyridine ligand, which in turn switches the spin state of the central Fe(II) ion. acs.orgresearchgate.net
The process can be bidirectional. nih.gov For instance, starting with an all-cis complex, which is in the high-spin state, irradiation with light of a suitable wavelength can cause cis-to-trans isomerization of the ligands. nih.gov This strengthens the ligand field, inducing a transition from the high-spin to the low-spin state. nih.gov Conversely, irradiating the all-trans complex (which is in a low-spin or partially low-spin state at low temperatures) can induce trans-to-cis isomerization, weakening the ligand field and causing a switch to the high-spin state. nih.gov The first evidence of the LD-LISC effect was demonstrated in Fe(stpy)₄(NCBPh₃)₂ embedded in a cellulose (B213188) acetate (B1210297) matrix at 140 K. nih.govacs.org Subsequent studies have shown the effect in other matrices, such as poly(methyl methacrylate) (PMMA) thin films. nih.gov This strategy allows for the optical control of magnetic properties over a broader temperature range than the well-known Light-Induced Excited Spin State Trapping (LIESST) effect. acs.orgresearchgate.net
This compound and its derivatives readily coordinate to the axial position of zinc(II) porphyrins. mdpi.comdntb.gov.ua The synthesis is typically a straightforward step involving the addition of the styrylpyridine ligand to a solution of the Zn(II)-porphyrin complex. mdpi.comresearchgate.net This axial coordination is a key method for functionalizing porphyrins, allowing for the fine-tuning of their optical, electronic, and electrochemical properties. researchgate.net A variety of A₄-type Zn(II) porphyrins, substituted at the meso positions with groups like pentafluorophenyl, phenyl, and 3,5-di-tert-butylphenyl, have been complexed with this compound ligands bearing either electron-donating (-NMe₂) or electron-withdrawing (-NO₂) groups. mdpi.comresearchgate.net
| Zn(II) Porphyrin | Axial Ligand (this compound Derivative) | Reference |
|---|---|---|
| ZnTPP (5,10,15,20-Tetraphenylporphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |
| ZnTPP (5,10,15,20-Tetraphenylporphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |
| ZnTFP (5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |
| ZnTFP (5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |
| ZnTBP (5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin) | 4-(4-nitrostyryl)pyridine | mdpi.comresearchgate.net |
| ZnTBP (5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)porphyrin) | 4-(4-(dimethylamino)styryl)pyridine | mdpi.com |
When this compound coordinates axially to a metalloporphyrin, several electronic interactions can occur. mdpi.com The primary interaction is a σ-donation from the lone pair of the pyridine (B92270) nitrogen atom to an empty orbital on the zinc(II) metal center. mdpi.com Additionally, π-backdonation can occur from the dπ orbitals of the metal to the π* antibonding orbitals of the this compound ligand, particularly when the styrylpyridine has an electron-accepting substituent. mdpi.com A competing interaction is peripheral π-backdonation from the metal's dπ orbitals to the π* orbitals of the porphyrin ring itself. mdpi.com
In the case of Zn(II) porphyrins, which have a filled d-shell, the axial π-backdonation from the metal to the styrylpyridine ligand is considered significant due to the energetically accessible π* orbitals of the ligand. mdpi.com This interaction can influence the complex's electronic properties. The coordination is confirmed by ¹H-NMR spectroscopy, which shows a significant upfield shift (shielding) of the α-protons of the pyridine ring due to the porphyrin's ring current effect. mdpi.comresearchgate.net For example, upon coordination of a nitro-substituted this compound to ZnTPP, the α-proton signal shifts from 8.59 ppm to 3.74 ppm. researchgate.net
Copper(II) forms well-defined complexes with this compound. One such example is the mononuclear complex [Cu(4-spy)₂(NCS)₂], which has been synthesized and characterized by single-crystal X-ray diffraction. tandfonline.comtandfonline.com In this complex, the copper(II) center adopts a square planar geometry. tandfonline.comtandfonline.com It is coordinated by two nitrogen atoms from two monodentate this compound ligands and two nitrogen atoms from two thiocyanate (B1210189) co-ligands. tandfonline.com Another study reported the synthesis of [Cu(dipic)(this compound)(OH₂)], where the copper(II) ion is in a slightly distorted square-pyramidal geometry. fapesp.br The tridentate dipicolinate ligand and the nitrogen from this compound form the base, with a water molecule in the apical position. fapesp.br A discrete binuclear Zn(II) complex and a mononuclear Cu(II) complex were also prepared using a mixed-ligand system of this compound and 1-adamantanecarboxylic acid. mdpi.com In the mononuclear copper complex, the metal center is four-coordinated with two this compound ligands and two carboxylates, resulting in a trans square planar geometry. mdpi.com
| Complex Formula | Coordination Geometry | Key Features | Reference |
|---|---|---|---|
| [Cu(4-spy)₂(NCS)₂] | Square Planar | Mononuclear; Cu(II) coordinated to two 4-spy and two NCS⁻ ligands. | tandfonline.comtandfonline.com |
| [Cu(dipic)(4-spy)(OH₂)] | Square-Pyramidal | Mononuclear; Tridentate dipic²⁻ and one 4-spy in the base, water in apical position. | fapesp.br |
| [Cu(adc)₂(spy)₂] | Square Planar | Mononuclear; Cu(II) coordinated to two 4-spy and two 1-adamantanecarboxylate ligands. | mdpi.com |
Cadmium(II) Complexes with this compound
The coordination of this compound (4-spy) with cadmium(II), a d¹⁰ metal ion, has led to the formation of diverse structural motifs, from discrete molecules to coordination polymers. The diamagnetic nature of Cd(II) is particularly advantageous for studying the photoreactions of coordinated olefinic ligands like 4-spy using NMR spectroscopy. nih.gov
One notable example is the clathrate compound [Cd(stpy)₃(NO₃)₂]·1/2 stpy (where stpy is trans-4-styrylpyridine), formed using cadmium nitrate (B79036) as a precursor. mdpi.comresearchgate.net In this complex, the cadmium ion exhibits a pentagonal bipyramidal geometry, with the nitrate groups functioning as bidentate chelating ligands. mdpi.com
Research has also explored the synthesis of isostructural binuclear Cd(II) complexes. For instance, a complex with the formula [Cd₂(4FBA)₄(4spy)₄] (where 4FBA is 4-fluorobenzoic acid) has been synthesized and characterized. It crystallizes in the triclinic P-1 space group and is isostructural with its p-toluate (B1214165) analogue. nih.gov The flexibility of the Cd(II) coordination sphere, allowing for various coordination numbers and geometries, facilitates the design of complexes with tunable structures and properties. nih.govnih.gov
Furthermore, Cd(II) coordination polymers have been synthesized using a related, more complex ligand, 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine, in conjunction with various dicarboxylate auxiliary ligands. rsc.org These studies demonstrate that subtle changes in the ancillary ligands can lead to significant differences in the final structures and their fluorescence properties. rsc.org
Table 1: Selected Cadmium(II) Complexes with this compound or its Derivatives
| Compound Formula | Ligands | Structural Features | Reference |
|---|---|---|---|
| [Cd(trans-stpy)₃(NO₃)₂]·1/2 stpy | trans-4-styrylpyridine, Nitrate | Pentagonal bipyramidal Cd(II) center; Clathrate structure | mdpi.com |
| [Cd₂(4FBA)₄(4spy)₄] | This compound, 4-Fluorobenzoic acid | Binuclear complex; Isostructural with p-toluate analogue | nih.gov |
| [Cd(L)(p-BDC)] | L*, 1,4-benzenedicarboxylic acid | Coordination polymer | rsc.org |
| [Cd(L)(m-BDC)] | L*, 1,3-benzenedicarboxylic acid | Coordination polymer | rsc.org |
*L = 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine
Photoreactivity of this compound Complexes
The incorporation of this compound as a ligand in transition metal complexes imparts photoresponsive properties. The stilbenoid-like C=C double bond in the 4-spy ligand can undergo photoisomerization, which can, in turn, influence the properties of the entire complex. This photoreactivity is dominated by the photoinduced cis-trans isomerization of the coordinated this compound ligand, a phenomenon observed in complexes of various metals, including Ru(II), Re(I), W(0), and Fe(II). unige.ch
Photoinduced Cis-Trans Isomerization of Coordinated Ligand
The cis-trans (or Z/E) photoisomerization of the this compound ligand is a fundamental photoreaction that occurs upon irradiation with light. unige.ch For example, in the complex fac-[Re(CO)₃(dcbH₂)(trans-stpy)]⁺, efficient trans-to-cis photoisomerization is observed upon irradiation at 436 nm, with a quantum yield (Φtrans→cis) of 0.50 ± 0.03. acs.org This process involves the rotation around the C=C double bond, which typically requires significant spatial freedom. unige.chresearchgate.net
In the solid state, this isomerization can be more complex. The photoreactivity of iron(II)-styrylpyridine frameworks like Fe(stpy)₄(NCSe)₂ has been investigated in crystalline solids. unige.chresearchgate.net It was demonstrated that a quantitative cis-to-trans isomerization can be driven by visible light excitation into the metal-to-ligand charge transfer (MLCT) band of the complex. unige.chacs.orgunige.ch This is significant because it provides a low-energy pathway for isomerization, in contrast to the direct UV irradiation of the ligand's π-π* transition. unige.ch Within the confined environment of a metal-organic framework (MOF), selective E-to-Z isomerization can be achieved by irradiating crystals with UV light, as demonstrated by changes in ¹H NMR signals where the olefin proton coupling constant shifts from J = 16 Hz (trans) to J = 12 Hz (cis). chinesechemsoc.org
Photoswitching of Complex Properties
The photoinduced isomerization of this compound ligands serves as a powerful tool for photoswitching the physical and chemical properties of transition metal complexes. This approach has led to the development of phenomena such as "ligand-driven light-induced spin change" (LD-LISC) and "ligand-driven light-induced valence tautomerism" (LD-LIVT). unige.chrsc.org
In LD-LISC systems, the cis-trans photoisomerization of the styrylpyridine ligand alters the ligand field strength around the metal center. This change can be sufficient to induce a spin-crossover transition in susceptible metal ions like Fe(II). unige.chunige.ch For example, irradiating an all-cis high-spin Fe(II) complex can trigger isomerization to the trans form. The resulting photoproduct, containing the trans-4-styrylpyridine ligand, may then exhibit a spin conversion from a high-spin to a low-spin state upon cooling. unige.chacs.orgunige.ch
Similarly, the LD-LIVT phenomenon demonstrates bidirectional photoswitching of magnetic properties in solution at room temperature. rsc.orgnih.gov In cobalt-dioxolene complexes featuring this compound ligands, photoisomerization triggers an intramolecular electron transfer, switching the valence tautomeric state of the complex. rsc.org This results in a significant change in the magnetic properties of the material. A key advantage of this ligand-driven approach is the remarkable thermal stability of the photoinduced states, which can last for hours at room temperature, a significant improvement over the nanosecond lifetimes typically observed for states generated by direct charge-transfer excitation. rsc.orgnih.gov
Table 2: Photoswitching Phenomena in this compound Complexes
| Phenomenon | Metal Complex Type | Switching Mechanism | Outcome | Reference |
|---|---|---|---|---|
| LD-LISC | Iron(II)-styrylpyridine | Ligand isomerization alters ligand field, inducing spin-crossover | Change in magnetic state (High-Spin ↔ Low-Spin) | unige.ch, unige.ch |
Unidirectional Photoisomerization in Solid State
A particularly interesting aspect of this compound photoreactivity is the occurrence of unidirectional photoisomerization in the solid state. Research on the crystalline solid Fe(cis-stpy)₄(NCSe)₂ revealed that a quantitative and unidirectional cis-to-trans isomerization occurs upon irradiation with visible light (e.g., 532 nm). unige.chunige.ch This process is initiated by excitation into the MLCT absorption band of the high-spin, all-cis complex. unige.chresearchgate.net
This solid-state transformation is not a subtle molecular shift; it is accompanied by significant macroscopic changes, including an increase in the unit-cell volume and a degree of amorphization of the crystal. unige.chacs.orgunige.ch The unidirectionality of the reaction (cis-to-trans but not trans-to-cis under the same conditions) in the crystal is a consequence of the specific packing and constraints of the solid-state environment. unige.chresearchgate.net This controlled, light-induced structural change in a crystalline material highlights the potential for creating photo-mechanical actuators or materials with switchable bulk properties.
Supramolecular Assembly and Metal-Organic Frameworks
This compound and its derivatives are effective building blocks in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs). nih.gov The pyridine nitrogen provides a reliable coordination site for binding to metal ions, while the styryl group offers opportunities for functionalization, photoreactivity, and participation in non-covalent interactions like π-π stacking. Confining trans-4-styrylpyridine within the nanospace of a flexible MOF can enable selective [2+2] cycloaddition reactions that would not occur otherwise, as the framework can bring the reactive C=C bonds into proximity, even beyond the conventional distance limit for such reactions in crystals. acs.org
Hydrogen Bonding in Coordination Polymers
In the solid-state structures of this compound-based coordination polymers, hydrogen bonding plays a crucial role in assembling lower-dimensional networks into higher-dimensional supramolecular architectures. One-dimensional (1D) coordination polymers of manganese(II) and cobalt(II), with the general formula [M(adc)(4-spy)₂(H₂O)₂]n (where H₂adc is acetylenedicarboxylic acid), have been synthesized. ias.ac.in In these isostructural compounds, the individual 1D polymeric chains are linked together through a combination of hydrogen bonds and C-H···π interactions to form robust 3D supramolecular networks. ias.ac.in
Similarly, in related zinc(II) and cadmium(II) coordination polymers, hydrogen bonding and C–H···π interactions are the driving forces for the construction of 3D supramolecular structures from 1D chains. researchgate.net The use of templates that can form hydrogen bonds, such as trimesic acid, has also been shown to direct the head-to-tail arrangement of this compound molecules, thereby controlling their subsequent photoreactions in the solid state. researchgate.netrsc.org These interactions are fundamental tools in crystal engineering for controlling the packing of molecules and, consequently, their bulk properties.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | 4-spy |
| trans-4-Styrylpyridine | trans-stpy |
| cis-4-Styrylpyridine | cis-stpy |
| Cadmium(II) Nitrate | Cd(NO₃)₂ |
| 4-Fluorobenzoic acid | 4FBA |
| 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine | L |
| 1,4-benzenedicarboxylic acid | p-H₂BDC |
| 1,3-benzenedicarboxylic acid | m-H₂BDC |
| 2,2′-bipyridine-4,4′-dicarboxylic acid | dcbH₂ |
| Acetylenedicarboxylic acid | H₂adc |
| Trimesic acid | |
| Iron(II) thiocyanate | Fe(NCS)₂ |
| Iron(II) selenocyanate | Fe(NCSe)₂ |
| Rhenium(I) tricarbonyl | Re(CO)₃ |
| Cobalt | Co |
| Manganese(II) | Mn(II) |
| Zinc(II) | Zn(II) |
| Tungsten(0) | W(0) |
π-π Interactions in Supramolecular Architectures
π-π stacking interactions are a prominent feature in the supramolecular assembly of this compound-containing structures. These interactions arise from the attractive, non-covalent forces between aromatic rings. In coordination polymers, the pyridine and phenyl rings of the this compound ligand, as well as other aromatic co-ligands, can engage in face-to-face π-π stacking.
The planarity of the this compound molecule is a key factor facilitating these interactions. Molecular dynamics calculations have shown that the trans isomer of this compound possesses a strictly planar structure at its energy minimum, which is conducive to effective π-π stacking. cdnsciencepub.com The table below summarizes key parameters of π-π interactions in selected this compound-related coordination compounds.
| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |
| [Zn(adc)(4-nvp)2(H2O)2]n | Pyridine and Naphthalene | 3.789–3.813 | acs.org |
| [1 + 2] complex (bis-diimide and bis-pyrenyl) | Pyrene and Diimide | 3.42–3.49 | reading.ac.uk |
C-H•••π Interactions in Coordination Polymers
C-H•••π interactions, a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor, are also instrumental in directing the supramolecular architecture of coordination polymers involving this compound. These interactions contribute significantly to the stability and dimensionality of the resulting structures.
In several one-dimensional coordination polymers, such as {[Zn(adc)(4-spy)2(H2O)2]}n and {[Cd(adc)(4-spy)2(H2O)2]}n, C-H•••π interactions, alongside hydrogen bonding, are responsible for assembling the 1D chains into 3D supramolecular networks. researchgate.net The presence of these interactions has been confirmed through single-crystal X-ray diffraction studies. researchgate.net
The influence of C-H•••π interactions extends to controlling chemical reactivity in the solid state. For example, these interactions have been shown to play a vital role in directing a single-crystal to single-crystal [2+2] cycloaddition reaction in a Ag(I) coordination complex of this compound. rsc.org Furthermore, in the crystal structure of (E)-4-(1-naphthylvinyl)pyridine, a derivative of this compound, intramolecular C-H•••π interactions are observed, which influence the molecular conformation. cdnsciencepub.com The table below highlights examples of coordination polymers where C-H•••π interactions are significant.
| Compound | Role of C-H•••π Interactions | Reference |
| {[Zn(adc)(4-spy)2(H2O)2]}n | Construction of 3D supramolecular architecture | researchgate.net |
| {[Cd(adc)(4-spy)2(H2O)2]}n | Construction of 3D supramolecular architecture | researchgate.net |
| Ag(I) coordination complex | Directing [2+2] cycloaddition reaction | rsc.org |
| (E)-4-(1-naphthylvinyl)pyridine (1) | Facilitates intramolecular rotation | cdnsciencepub.com |
Halogen Bonding in Co-crystallization with this compound
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of this compound, the nitrogen atom of the pyridine ring serves as a halogen bond acceptor. Co-crystallization of this compound with halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), leads to the formation of well-defined supramolecular assemblies. nih.govoup.com
The self-assembly of this compound with 1,4-DITFB results in co-crystals driven by C–I•••N halogen bonds, C–H•••F hydrogen bonds, and π-π interactions. nih.govoup.com The nitrogen atom of the pyridine is a common halogen-bonding acceptor, leading to the formation of discrete or extended structures. nih.gov For instance, in co-crystals with diiodotetrafluorobenzene, the pyridyl nitrogen atom readily forms halogen bonds with the iodine atoms. nih.govoup.com
The strength of these halogen bonds can be significant. A survey of the Cambridge Structural Database (CSD) revealed that N•••I distances in such co-crystals are often shorter than the sum of the van der Waals radii, indicating a strong interaction. mdpi.com The table below provides details on halogen bonding in a co-crystal involving a this compound derivative.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture | Reference |
| 1,4-DITFB | This compound (SPy) | C–I•••N | Mixed stacking in co-crystals | nih.govoup.com |
| 1,4-DITFB | (E)-4-(2-(naphthalen-1-yl)vinyl)pyridine (NVPy) | C–I•••N | Mixed stacking in co-crystals | nih.govoup.com |
V. Advanced Material Science Applications of 4 Styrylpyridine
Applications in Optical and Electro-optical Technologies
4-Styrylpyridine (B85998) and its derivatives have been explored for several applications in optical and electro-optical technologies due to their responsive nature to light and electric fields. These applications leverage the molecule's electronic and structural properties to create materials with tailored functionalities.
While the photoisomerization properties of styryl compounds, in general, suggest potential for optical data storage applications, a direct and established application of this compound in commercial or mainstream optical data storage technologies is not prominently documented in a review of the current scientific literature. The principle of optical data storage often relies on materials that can undergo a reversible change in their physical or chemical properties upon light irradiation, allowing for the writing and reading of data. mdpi.com Materials like diarylethenes, graphene, and rare-earth doped nanoparticles are more commonly cited in recent advancements in this field. mdpi.com
Laser dyes are organic molecules that can be used as the gain medium in a laser. wikipedia.org These dyes are typically fluorescent and can be "tuned" to emit light over a broad range of wavelengths. wikipedia.org While some compounds containing a "styryl" moiety have been investigated as laser dyes, there is no significant body of research identifying this compound itself as a conventional or widely used laser dye. rsc.org The performance of a laser dye is dependent on several factors, including its fluorescence quantum yield, photostability, and absorption and emission spectra.
Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to a host of applications, including frequency mixing and electro-optic modulation.
This compound derivatives have demonstrated significant second-order nonlinear optical (NLO) properties. These properties are a consequence of the molecule's asymmetric electronic structure, which can be further enhanced by the addition of electron-donating or electron-withdrawing groups. The coordination of 4-styrylpyridines to metal centers, such as in porphyrin complexes, has been shown to significantly increase their second-order NLO response. rsc.orgresearchgate.net
The key figure of merit for the second-order NLO response of a molecule is its quadratic hyperpolarizability, denoted as β. rsc.org The magnitude of β can be influenced by the nature of substituents on the this compound framework. For instance, electron-donating groups can lead to positive β values, while electron-accepting groups can result in negative values. rsc.org This tunability is crucial for designing materials with specific NLO properties for various applications.
Research on 4-styrylpyridines axially coordinated to A4 ZnII porphyrins has provided valuable data on their quadratic hyperpolarizabilities. The table below summarizes the experimental results for two different this compound ligands, one with a nitro acceptor group (L1) and another with a dimethylamino donor group (L2), and their corresponding porphyrin complexes. rsc.org
| Compound | Dipole Moment (μ₀) [D] | Quadratic Hyperpolarizability (μβ₁₉₀₇) [10⁻⁴⁸ esu] |
| L1 (this compound with –NO₂) | 5.1 | -160 |
| L2 (this compound with –NMe₂) | 4.1 | 220 |
| ZnTPP-L1 | 0.9 | -1300 |
| ZnTBP-L1 | 1.3 | -1200 |
| ZnTNP-L1 | 1.1 | -1600 |
| ZnTFP-L1 | 0.3 | -1100 |
| ZnTPP-L2 | 6.6 | 500 |
| ZnTBP-L2 | 6.5 | 500 |
| ZnTNP-L2 | 6.6 | 500 |
| ZnTFP-L2 | 5.8 | 400 |
Data sourced from a study on 4-Styrylpyridines axially coordinated to A4 ZnII porphyrins, with measurements conducted in CHCl₃ solution at an incident wavelength of 1907 nm using the Electric-Field-Induced Second Harmonic generation (EFISH) technique. rsc.org
This compound can be incorporated into polymer structures to create materials that can be cross-linked upon exposure to ultraviolet (UV) light. This photochemical cross-linking is a result of the [2π+2π] cycloaddition reaction of the styrylpyridine moieties. This process allows for the formation of stable, three-dimensional polymer networks with controlled properties.
An example of this application is the modification of alginate with this compound to create a photo-crosslinkable hydrogel. Upon irradiation with UV light, the styrylpyridine groups dimerize, leading to the formation of a cross-linked network. The density of this cross-linking can be controlled by the duration of UV exposure, which in turn affects the swelling behavior, biodegradability, and mechanical properties of the resulting material. The cross-linking kinetics have been observed to follow a second-order mathematical model, consistent with a bimolecular cycloaddition reaction.
Nonlinear Optics (NLO)
Luminescent Materials
The inherent fluorescence of the styrylpyridine core is a key feature exploited in the development of novel luminescent materials. The photophysical properties can be tuned by chemical modification, making its derivatives suitable for applications such as biological probes.
A study focused on developing fluorescent ligands for the estrogen receptor (ER) synthesized a series of substituted 4'-hydroxy-styrylpyridines. nih.gov One such derivative, (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene, demonstrated a notable binding affinity for the receptor and exhibited long-wavelength fluorescence emission that was sensitive to both solvent polarity and pH. nih.gov This sensitivity suggests its potential as a useful probe for detecting ER in cellular environments. nih.gov The absorption and fluorescence characteristics are crucial for such applications.
Table 1: Photophysical Properties of a this compound Derivative
| Compound | Absorption Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| (E)-1-(4-hydroxyphenyl)-1-phenyl-2-(4-pyridinyl)ethene | Not specified | Long-wavelength, sensitive to polarity and pH | Fluorescent probe for estrogen receptor |
While direct integration of this compound into commercial OLEDs is not extensively documented in the provided research, the fundamental luminescent properties of its derivatives are highly relevant to OLED technology. The development of materials that emit light efficiently upon electrical excitation is the cornerstone of OLEDs. Pyridine-containing compounds, in general, are widely used as electron-transport or host materials in OLED devices due to their electron-deficient nature. ossila.com The fluorescence demonstrated by this compound derivatives indicates their potential as emitters or dopants in the emissive layer of an OLED stack, although further research into their electroluminescence and device performance is required.
Photosensitive and Photoaligning Materials
The carbon-carbon double bond in this compound is susceptible to photochemical reactions, particularly [2+2] cycloaddition, upon exposure to ultraviolet (UV) light. This photoreactivity is the basis for its use in creating photosensitive and photoaligning materials, where light is used to precisely control material properties and molecular orientation.
Aromatic polyimides are known for their exceptional thermal stability and mechanical strength, but their poor solubility often limits their processability. researchgate.netcore.ac.uk To overcome this, researchers have developed strategies to create soluble polyimides by incorporating flexible linkages or bulky side groups into the polymer backbone. core.ac.uk By introducing this compound as a photoreactive side group, it is possible to create soluble polyimides that can be easily processed into thin films and then cross-linked or functionalized using light.
Research into polyimides containing the isomeric 2-styrylpyridine (B8765038) moiety demonstrates the principle. In these systems, the precursor polyimide containing hydroxyl groups is reacted with a styrylpyridine derivative. knu.ac.kr The resulting polymer is soluble in various organic solvents, allowing for the formation of high-quality thin films by solution casting. knu.ac.kr Upon exposure to UV light, the absorbance of the styrylpyridine chromophore decreases, indicating the occurrence of a photoreaction. knu.ac.kr These films exhibit good photosensitivity and high optical transparency, making them suitable for photolithographic and optoelectronic applications. knu.ac.kr
The ability to control the orientation of liquid crystal (LC) molecules is critical for display technologies. Photoalignment is a non-contact technique that uses polarized light to create a preferred orientation on a substrate surface, replacing the traditional mechanical rubbing method. mdpi.com Polymers containing photoreactive groups like this compound are excellent candidates for photoalignment layers.
In a study on polymethacrylates with a this compound moiety in the side chain, researchers found that irradiation with linearly polarized UV light followed by annealing could induce a highly ordered alignment. researchgate.net The this compound groups undergo photochemical reactions, leading to an anisotropic surface that directs the alignment of LC molecules. researchgate.netacs.org The polymer containing the this compound moiety was reported to yield a high out-of-plane order parameter of 0.73 over a broad temperature range (120–240 °C). researchgate.net This indicates a robust and stable vertical alignment, which is highly desirable for certain types of LC displays. researchgate.net The specific alignment direction (in-plane or out-of-plane) can be influenced by the polymer's chemical structure and the flexibility of its spacer groups. researchgate.net
Table 2: Alignment Properties of a Polymethacrylate with this compound Moiety
| Property | Value | Conditions |
|---|---|---|
| Liquid Crystalline Phase | Smectic A (homeotropic direction) | 175 °C |
| Alignment Method | Linearly polarized UV light irradiation and subsequent annealing | |
| Out-of-Plane Order Parameter | 0.73 | 120–240 °C |
Electronic Materials
The integration of this compound into coordination polymers has opened avenues for creating novel electronic materials. The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, allowing for the self-assembly of extended, well-defined structures with tunable electronic properties.
Coordination polymers (CPs) are a class of materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. rsc.org The electrical properties of these materials can be tuned by carefully selecting the metal and the organic linker. This compound has been used as a photoactive ligand in such frameworks.
A two-dimensional coordination polymer, [Zn₂(4-spy)₂(bdc)₂]n (where 4-spy is this compound and H₂bdc is 1,4-benzenedicarboxylic acid), was shown to be semiconducting in nature. ua.pt Current density-voltage measurements confirmed its potential use in Schottky barrier diodes. ua.pt The study highlighted that the material's conductivity could be influenced by UV irradiation, which triggers a [2+2] cycloaddition reaction of the this compound ligands. ua.pt
In another study, the electrical properties of two 1D coordination polymers based on a this compound derivative, 4-[2-(9-anthryl)vinyl]pyridine (4-avp), were compared. researchgate.net A Cd(II)-based complex exhibited significantly higher electrical conductivity than a similar Zn(II)-based polymer, demonstrating that the choice of the metal center is crucial in determining the electronic properties of the final material. researchgate.net Both materials also showed rectifying behavior characteristic of a Schottky diode. researchgate.net
Table 3: Electrical Conductivity of this compound-Based Coordination Polymers
| Compound | Metal Ion | Conductivity (S/m) | Electronic Behavior |
|---|---|---|---|
| [Zn₂(4-spy)₂(bdc)₂]n | Zn(II) | Not specified | Semiconducting, Schottky diode |
| [Zn(4-avp)₂(5-nip)]·(solvent)x | Zn(II) | 1.46 × 10⁻⁴ | Semiconducting, Schottky diode |
| [Cd(4-avp)(5-nip)(CH₃OH)] | Cd(II) | 6.33 × 10⁻⁴ | Semiconducting, Schottky diode |
Schottky Diode Nature
Recent research has demonstrated the role of this compound as a crucial ligand in the formation of coordination polymers with notable semiconductor properties. Specifically, one-dimensional coordination polymers of Zinc(II) and Cadmium(II) incorporating this compound and acetylenedicarboxylic acid have been synthesized and characterized. These materials have been shown to exhibit the rectifying behavior characteristic of a Schottky barrier diode.
The isostructural compounds, formulated as {[Zn(adc)(4-spy)₂(H₂O)₂]}n and {[Cd(adc)(4-spy)₂(H₂O)₂]}n (where H₂adc = acetylenedicarboxylic acid and 4-spy = this compound), display semiconducting properties. When these coordination polymers are used to form a metal-semiconductor junction, they exhibit the non-linear current-voltage (I-V) characteristics of a Schottky diode. This behavior is fundamental to their potential application in electronic devices. The investigation into these coordination polymers reveals that the integration of this compound into the polymer structure is key to achieving these electrical properties.
The electrical characterization of these materials provides insight into their potential as components in electronic circuits. The demonstration of a Schottky diode nature in these this compound-based coordination polymers opens avenues for the development of novel semiconductor devices.
| Compound | Crystal System | Space Group | Key Electrical Property |
| {[Zn(adc)(4-spy)₂(H₂O)₂]}n | Monoclinic | P2₁/n | Semiconducting, Schottky Diode Nature |
| {[Cd(adc)(4-spy)₂(H₂O)₂]}n | Monoclinic | P2₁/n | Semiconducting, Schottky Diode Nature |
Spin-Labeling and Polymer Characterization
While this compound itself is not a spin label, its derivatives are important precursors in the synthesis of stable radical compounds used for spin-labeling applications. Spin labels, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are covalently attached to molecules of interest, and their paramagnetic nature allows for the study of the structure and dynamics of these molecules using Electron Paramagnetic Resonance (EPR) spectroscopy.
Research has detailed the synthesis of a TEMPO-functionalized molecule where a styrylpyridine derivative serves as a key structural component. Specifically, trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO is synthesized from precursors such as trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde and the corresponding benzoic acid. This demonstrates the utility of the styrylpyridine framework as a scaffold for attaching the nitroxide radical, which is the active component of the spin label.
Furthermore, this compound has been directly used as a ligand in iron(III) complexes to study their spin crossover properties. In these studies, EPR spectroscopy is a primary analytical tool to probe the spin state of the metal center. researchgate.net The EPR spectra of these complexes, containing this compound as an axial ligand, provide detailed information about the electronic structure and magnetic properties of the molecule. researchgate.net This application, while not spin-labeling in the traditional sense of probing a polymer, highlights the compatibility of the this compound structure with EPR spectroscopic techniques, which are central to spin-labeling studies.
The synthesis of spin labels from styrylpyridine derivatives and the use of this compound in EPR-active complexes underscore its importance in the broader field of polymer and materials characterization through magnetic resonance techniques.
| Precursor Compound | Synthesized Spin Label/Complex Component | Analytical Technique |
| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | trans-4-((E)-2-(pyridin-2-yl)vinyl)benzamido-TEMPO | Synthesis and Characterization |
| trans-4-styrylpyridine | [Fe(SB)(Sp)₂]BPh₄·MeOH (Sp = trans-4-styrylpyridine) | EPR Spectroscopy |
Vi. Catalytic Applications and Biomimetic Studies of 4 Styrylpyridine Complexes
Transition Metal Complexes as Catalysts
Transition metal complexes containing 4-styrylpyridine (B85998) are explored for their catalytic potential in various chemical transformations. ontosight.ai The coordination of this compound to metals like iron, copper, zinc, rhenium, tungsten, and molybdenum can create catalytically active sites. ontosight.airesearchgate.netmdpi.com For instance, iron(II) complexes with this compound-derived ligands have been investigated for their catalytic applications, aiming to provide pathways for more efficient and sustainable chemical reactions. ontosight.ai Similarly, complexes of zinc(II) and copper(II) with this compound have been synthesized and studied, demonstrating the versatility of this ligand in forming catalytically relevant structures. mdpi.com The photochemical properties of some complexes, such as those of tungsten, molybdenum, chromium, and rhenium carbonyls, can lead to the generation of catalysts upon photolysis. researchgate.net
A significant focus in the development of this compound-based catalysts is the use of sustainable and environmentally friendly synthesis methods. mdpi.com One such approach is the use of solvent-free [2+2] photocycloaddition reactions in the solid state, which is recognized as a green chemistry method. mdpi.com Crystal engineering, facilitated by the use of mixed ligand systems such as this compound and a carboxylate, helps to align the molecules appropriately for such reactions. mdpi.com Additionally, green chemistry conditions have been employed for the synthesis of styrylpyridine derivatives through efficient Knoevenagel condensations. nih.gov The synthesis of iron(III) complexes with this compound axial ligands has also been achieved through straightforward procedures involving the reaction of a precursor complex with this compound in methanol (B129727). aip.org These methods emphasize efficiency and reduced environmental impact, aligning with the principles of green chemistry.
Biomimetic Catalysis
A prominent area of research for this compound complexes is in biomimetic catalysis, where these synthetic complexes are designed to mimic the function of natural metalloenzymes. researchgate.netresearchgate.netrsc.org This approach allows for the study of enzymatic mechanisms and the development of catalysts that can perform complex biological reactions under milder conditions. researchgate.netrsc.org
Several copper(II) complexes of this compound have been shown to successfully mimic the catalytic function of phenoxazinone synthase. researchgate.nettandfonline.comresearchgate.net This enzyme is a multicopper oxidase that catalyzes the final step in the biosynthesis of the antibiotic actinomycin (B1170597) D. acs.org A synthesized square planar copper(II) complex, [Cu(4-spy)₂(NCS)₂], demonstrates strong biomimetic phenoxazinone synthase-like activity. researchgate.nettandfonline.com This activity involves the catalytic conversion of o-aminophenol to a phenoxazinone derivative, mirroring the action of the natural enzyme. researchgate.netresearchgate.net The kinetics of these reactions often follow the Michaelis-Menten model, which is characteristic of enzyme-catalyzed reactions. researchgate.netresearchgate.net
The key reaction catalyzed by these phenoxazinone synthase-mimicking complexes is the aerial oxidation of o-aminophenol (OAP) to form 2-aminophenoxazin-3-one (APX). researchgate.netresearchgate.net This oxidation occurs effectively under mild conditions, utilizing molecular oxygen from the air as the oxidant. researchgate.nettandfonline.com The catalytic efficiency of these complexes can be quantified by their turnover number (kcat), which represents the number of substrate molecules converted per catalyst molecule per unit time. For the complex [Cu(4-spy)₂(NCS)₂], the turnover number for the oxidation of o-aminophenol in methanol was determined to be 50.13 × 10⁻² s⁻¹. tandfonline.com The mechanism is proposed to involve the coordination of the o-aminophenol substrate to the copper(II) center, followed by an oxidation process. researchgate.net
Table of Catalytic Activity
This table summarizes the biomimetic catalytic activity of a this compound complex in the oxidation of o-aminophenol.
| Complex | Substrate | Product | Turnover Number (kcat) | Conditions | Reference |
| [Cu(4-spy)₂(NCS)₂] | o-aminophenol (OAP) | 2-aminophenoxazin-3-one (APX) | 50.13 × 10⁻² s⁻¹ | Aerial oxidation in methanol | researchgate.nettandfonline.com |
Vii. Biological and Biomedical Research Directions for 4 Styrylpyridine Derivatives
Potential Therapeutic Applications of Styrylpyridines
Styrylpyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. Their potential therapeutic applications are an active area of investigation, with studies exploring their efficacy in cancer, inflammation, and microbial infections.
Anticancer Properties
Derivatives of styrylpyridine have been identified as potential anticancer agents. nih.gov Research has shown that certain styrylquinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells, independent of the p53 tumor suppressor protein. nih.gov The mechanism of action for some of the most promising compounds involves the production of reactive oxygen species (ROS), leading to a change in the cellular redox balance and subsequent cell death. nih.gov
In the context of specific cancers, novel imidazo[4,5-b]pyridine derivatives have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov Some of these compounds exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), a key regulator of transcription in cancer cells. nih.gov For instance, compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, and IX showed notable activity against MCF-7, while compounds I, VIIc, VIIe, VIIf, VIII, and IX were effective against HCT116. nih.gov The IC50 values for CDK9 inhibition by the most active compounds ranged from 0.63 to 1.32 μM. nih.gov
Furthermore, copper(II) complexes incorporating a 4-styrylpyridine (B85998) ligand have shown promising anticancer activity against the HepG2 human liver cancer cell line, with a reported LD50 of 62 μg/ml. researchgate.net These complexes are believed to enhance cellular ROS levels, ultimately causing cancer cell death. researchgate.net The design of novel styrylpyridine derivatives as potent inhibitors of histone deacetylase 1 (HDAC1) has also been explored for the treatment of gastric cancer, with computational studies suggesting their potential as effective therapeutic agents. researchgate.net
| Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action | Key Findings |
| Styrylquinolines | HCT 116 (colon cancer) | Induction of p53-independent apoptosis, ROS production | Importance of electron-withdrawing groups on the styryl part and chelating properties on the quinoline (B57606) ring. nih.gov |
| Imidazo[4,5-b]pyridines | MCF-7 (breast cancer), HCT116 (colon cancer) | CDK9 inhibition | Several compounds showed significant activity with IC50 values for CDK9 inhibition between 0.63-1.32 μM. nih.gov |
| This compound-Copper(II) Complex | HepG2 (liver cancer) | Increased cellular ROS | Showed promising anticancer activity with an LD50 of 62 μg/ml. researchgate.net |
| Styrylpyridine-based HDAC1 inhibitors | Gastric cancer models (computational) | HDAC1 inhibition | Designed molecules showed potential as drugs for treating gastric cancer in silico. researchgate.net |
Anti-inflammatory Properties
Styrylpyridine and its derivatives have demonstrated significant anti-inflammatory effects. The anti-inflammatory action of these compounds is thought to be linked to the inhibition of key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase. nih.govresearchgate.net As these enzymes are heme-dependent, the iron-chelating properties of some pyridine (B92270) derivatives may contribute to their anti-inflammatory activity. nih.govresearchgate.net
For example, resveratrol, a well-known stilbene (B7821643), exerts its anti-inflammatory effects partly by suppressing COX-1 and COX-2. mdpi.com Similarly, novel styryl quinolinium derivatives have shown very good anti-inflammatory effects by preventing albumin denaturation. mdpi.com Studies on 3-hydroxy pyridine-4-one derivatives revealed that their anti-inflammatory effects might be related to their iron-chelating properties. nih.govnih.gov These compounds showed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov
| Compound/Derivative | In Vitro/In Vivo Model | Key Findings |
| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema (rats), Croton oil-induced ear edema (mice) | Significant anti-inflammatory activity, potentially due to iron-chelating properties. nih.govnih.gov |
| Styryl quinolinium derivative | Albumin denaturation assay | Very good anti-inflammatory effects. mdpi.com |
| Resveratrol (a related stilbene) | Various models | Suppresses COX-1 and COX-2. mdpi.com |
Antimicrobial Properties
The antimicrobial potential of styrylpyridine derivatives against a range of pathogens, including bacteria and fungi, has been a subject of considerable research. researchgate.netnih.gov
In terms of antifungal activity, styrylpyridinium compounds have shown efficacy against Candida albicans. researchgate.netnih.gov The antifungal activity is influenced by the length of the N-alkyl chain, with compounds having shorter chains generally exhibiting better inhibition of yeast growth. nih.gov For instance, some styrylpyridinium compounds inhibited C. albicans growth at concentrations ranging from 0.06 to 16 μg/ml. nih.gov A derivative with a 4'-diethylamino group demonstrated strong fungicidal properties by blocking the respiration of C. albicans cells. researchgate.net Furthermore, certain styrylpyridinium derivatives exhibit synergistic effects with established antifungal drugs like fluconazole (B54011) and terbinafine. frontiersin.org
Regarding antibacterial properties, styrylpyridinium derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netdntb.gov.ua For example, N-alkylated pyridine-based salts have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Copper(II) complexes of this compound have also exhibited notable antibacterial activity against E. coli and Bacillus cereus. researchgate.net
Antibacterial Activity of this compound-Capped Nanoparticles
The functionalization of nanoparticles with organic molecules like this compound has opened new avenues for enhancing their therapeutic efficacy. Capping nanoparticles with these dye molecules can improve their stability and antibacterial properties.
Dye-Capped Zinc Sulphide Nanoparticles
Zinc sulfide (B99878) (ZnS) nanoparticles are known for their antimicrobial properties. isca.mebiointerfaceresearch.com When capped with a this compound derivative, specifically 1-(carboxymethyl)-4-[(E)-2-(1,2-oxazol-3-yl)ethenyl]pyridin-1-ium, these nanoparticles exhibit enhanced antibacterial activity. researchgate.netias.ac.in
Studies have shown that these dye-capped ZnS nanoparticles are effective against both Gram-negative (Salmonella typhi) and Gram-positive (Bacillus subtilis) bacteria. researchgate.netias.ac.inias.ac.in The capping agent, a water-soluble dye, is believed to increase the stability of the nanoparticles, which in turn enhances their interaction with bacteria. ias.ac.in Research has demonstrated that the minimum inhibitory concentration (MIC) of dye-capped ZnS nanoparticles is lower than that of uncapped ZnS nanoparticles, indicating greater potency. For S. typhi, the MIC was found to be 0.156 mg/ml for dye-capped ZnS compared to 0.312 mg/ml for uncapped ZnS. researchgate.netias.ac.inias.ac.in Similarly, for B. subtilis, the MIC was 0.625 mg/ml for dye-capped ZnS and 1.25 mg/ml for uncapped ZnS. researchgate.netias.ac.inias.ac.in The synthesis of these nanoparticles can be achieved through a simple and efficient chemical precipitation method. ias.ac.in
| Nanoparticle | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Uncapped ZnS | Salmonella typhi | 0.312 mg/ml researchgate.netias.ac.inias.ac.in |
| Dye-capped ZnS | Salmonella typhi | 0.156 mg/ml researchgate.netias.ac.inias.ac.in |
| Uncapped ZnS | Bacillus subtilis | 1.25 mg/ml researchgate.netias.ac.inias.ac.in |
| Dye-capped ZnS | Bacillus subtilis | 0.625 mg/ml researchgate.netias.ac.inias.ac.in |
Fluorescent Probes and Bioimaging
Styrylpyridine derivatives are widely recognized for their application as fluorescent probes in various biological studies. nih.govnih.gov Their fluorescence properties, including large Stokes shifts, make them particularly suitable for bioimaging. frontiersin.orgnih.gov A large Stokes shift minimizes the overlap between the excitation and emission spectra, leading to a higher signal-to-noise ratio in cellular imaging. frontiersin.org
These compounds have been successfully used for cell labeling, with studies showing that they can stain the cytoplasm without labeling the nucleus. nih.gov Some styrylpyridinium derivatives have been developed as near-infrared fluorescent probes, which is advantageous for deep-tissue imaging. nih.gov The specific localization of these probes within cells can be tuned by modifying their chemical structure. For example, a diphenylaminostyryl pyridine-N-oxide derivative has been shown to localize in lipid droplets, while a cationic styrylpyridinium derivative primarily accumulates in the mitochondria. researchgate.net
Furthermore, styrylpyridinium-based fluorescent probes have been designed to detect specific biomolecules, such as hydrogen sulfide (H₂S) in mitochondria. researchgate.net These probes exhibit a significant "turn-on" fluorescence response upon reacting with their target, allowing for sensitive and selective detection. researchgate.net The ability to visualize biological structures and processes at the subcellular level makes styrylpyridine derivatives powerful tools in biomedical research. rsc.org
| Derivative Type | Application | Key Features |
| Styrylpyridinium compounds | Cell labeling | Large Stokes shifts (up to 352 nm), cytoplasmic staining. nih.gov |
| Near-infrared fluorescent styrylpyridinium probes | Bioimaging | Emission in the near-infrared region (~760 nm). nih.gov |
| Diphenylaminostyryl pyridine-N-oxide | Lipid droplet imaging | Specific localization in lipid droplets. researchgate.net |
| Cationic styrylpyridinium | Mitochondrial imaging | Preferential accumulation in mitochondria. researchgate.net |
| Styrylpyridinium-based H₂S probe | H₂S detection in mitochondria | >130-fold fluorescence turn-on, large Stokes shift (190 nm). researchgate.net |
Viii. Derivatization and Analytical Methodologies for 4 Styrylpyridine
Chemical Derivatization Strategies
Chemical derivatization is a technique used to modify an analyte's structure to improve its analytical properties. spectroscopyonline.comresearchgate.net For 4-styrylpyridine (B85998), this can be crucial for enhancing detection in complex biological or chemical matrices. The primary goals of derivatization in this context are to increase ionization efficiency for mass spectrometry and to improve chromatographic separation. spectroscopyonline.comnih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful tool for analyzing trace-level compounds. ddtjournal.com However, the ionization efficiency of certain molecules can be low, limiting detection sensitivity. ddtjournal.comtcichemicals.com Derivatization can overcome this by introducing a readily ionizable or permanently charged moiety into the analyte's structure. spectroscopyonline.comtcichemicals.com
For compounds like this compound, which possesses a basic pyridine (B92270) nitrogen, derivatization strategies can focus on introducing a permanent positive charge to significantly boost the ESI-MS signal in positive-ion mode. While specific derivatization reagents exclusively for this compound are not extensively documented in the provided literature, general principles can be applied. Reagents designed to react with specific functional groups can be employed if this compound is functionalized. For instance, if a carboxylic acid group were present on a this compound derivative, it could be reacted with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov This "charge-reversal" derivatization converts a molecule that would typically be analyzed in negative-ion mode into a derivative with a permanent positive charge, leading to substantial improvements in sensitivity. nih.gov
Another general strategy involves derivatizing functional groups to enhance their hydrophobicity and surface activity, which can also improve ESI response. nih.gov Furthermore, derivatization can be designed to yield specific, predictable fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which enhances analytical specificity and allows for sensitive detection using multiple reaction monitoring (MRM). ddtjournal.com For example, reagents can be chosen that contain a "chargeable moiety" which forms a predominant and stable product ion, simplifying analysis. ddtjournal.com
In liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), derivatization can be used to modify the polarity and retention characteristics of an analyte. nih.gov This is especially useful for improving the separation of polar compounds from a complex mixture or for analyzing compounds with a wide range of polarities in a single run. nih.gov
For polar derivatives of this compound (e.g., hydroxylated or carboxylated analogs), esterification or acylation can increase their hydrophobicity. nih.gov A common approach is the esterification of free hydroxyl groups with reagents like propionyl or benzoyl anhydride. nih.gov This modification significantly increases the compound's retention on a reversed-phase column, allowing for better separation from early-eluting, polar interferences without the need for ion-pairing reagents that can suppress the MS signal. nih.gov
Derivatization can also improve chromatographic peak shape and resolution. For instance, the reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones is a classic method that not only aids UV detection but also modifies the chromatographic behavior of the parent aldehyde or ketone. sci-hub.se Such strategies could be applied to functionalized derivatives of this compound to enhance their separation selectivity in complex sample matrices. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives. nih.gov Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools, providing detailed information about the molecular structure at the atomic level. nih.govmdpi.comnih.gov
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is routinely used to characterize this compound and its reaction products. nih.govmdpi.com The chemical shifts, coupling constants, and signal multiplicities provide unambiguous evidence for the compound's identity and stereochemistry.
The ¹H NMR spectrum of this compound provides distinct signals for its aromatic and vinylic protons. nih.gov A key feature is the presence of two doublets corresponding to the protons on the trans double bond. mdpi.comnih.gov The large coupling constant (J-value) between these olefinic protons, typically around 16 Hz, is characteristic of a trans (E)-configuration. mdpi.com
In the ¹H NMR spectrum of a copper(II) complex of this compound, the olefinic protons appear as peaks at 7.55 and 8.01 ppm. mdpi.com Theoretical and experimental studies on related cyano-substituted styrylpyridines also confirm the presence of typical doublet signals for protons in the trans position of the double bond. mdpi.comnih.gov Upon photodimerization, the signals for the vinylic protons disappear and are replaced by new signals corresponding to the cyclobutane (B1203170) ring protons, which typically appear at higher fields (e.g., around 4.96 ppm). mdpi.comresearchgate.net
Table 1: Representative ¹H NMR Data for this compound Derivatives and Related Compounds Data presented is based on available information for this compound complexes and closely related analogs. Exact chemical shifts can vary based on solvent and specific molecular structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Olefinic Protons (trans) | 7.55 / 8.01 | Doublet | ~16 | mdpi.commdpi.com |
| Pyridine Protons (α to N) | ~8.59 (free ligand) | Doublet | - | mdpi.com |
| Pyridine Protons (β to N) | ~7.3 (in derivative) | Doublet | - | rsc.org |
| Phenyl Protons | 7.2 - 7.6 | Multiplet | - | rsc.org |
| Cyclobutane Protons (in photoproduct) | ~4.96 | - | - | mdpi.com |
Table 2: Representative ¹³C NMR Data for a Styrylpyridine Analog ((E)-3-styrylpyridine) Data for the closely related isomer (E)-3-styrylpyridine is provided as a representative example. Shifts are reported in ppm relative to a standard reference.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Pyridine C (ipso to styryl) | 141.9 | rsc.org |
| Vinylic C | 132.5 | rsc.org |
| Vinylic C | 126.9 | rsc.org |
| Phenyl C (ipso to vinyl) | 136.3 | rsc.org |
| Phenyl C | 128.9 | rsc.org |
| Phenyl C | 128.7 | rsc.org |
| Phenyl C | 126.8 | rsc.org |
| Pyridine C | 132.4 | rsc.org |
| Pyridine C | 126.9 | rsc.org |
| Pyridine C | 119.0 | rsc.org |
| Pyridine C | 110.6 | rsc.org |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound, IR analysis helps confirm the presence of its key structural components, such as the pyridine ring and the vinyl group. While the spectrum of pure this compound is a key reference, its characteristic vibrations can also be identified when it acts as a ligand in metal complexes.
For instance, in a solvothermal-synthesized zinc complex, [Zn₃(spy)₂(adc)₆], the this compound (spy) ligand exhibits characteristic vibrational modes. mdpi.com The IR data for this complex, recorded on a KBr pellet, shows several key bands that can be attributed to the organic ligands. mdpi.com
| Wavenumber (cm⁻¹) | Assignment (inferred) |
| 2911, 2853 | C-H stretching (aliphatic from co-ligand) |
| 1609 | C=C stretching (vinyl and/or aromatic) |
| 1582, 1531 | C=N/C=C stretching (pyridine ring) |
| 1428 | Aromatic ring vibrations |
| 827 | C-H out-of-plane bending (p-disubstituted ring) |
Table 1: Selected IR absorption bands for a complex containing this compound ligands. mdpi.com The assignments are inferred based on typical group frequencies.
In studies of iron(II) complexes with this compound, such as Fe(II)(stpy)₄(NCSe)₂, Attenuated Total Reflection (ATR) Infrared Spectrometry has also been employed to probe the vibrational characteristics of the molecule within the crystalline solid. unige.ch These analyses are crucial for understanding the structural and electronic changes that occur upon coordination or photoisomerization. unige.ch
UV-Vis Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. The π-system, extending across the phenyl ring, vinyl bridge, and pyridine ring, gives rise to characteristic absorption bands.
Research indicates that this compound in its trans-isomer form exhibits a distinct absorption band around 303-304 nm. researchgate.netnih.gov This absorption is attributed to a π→π* electronic transition associated with the conjugated double bond. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support these experimental findings, predicting a maximum absorption wavelength (λₘₐₓ) at 307.2 nm. nih.govresearchgate.net The position of the nitrogen atom in the pyridine ring can cause slight shifts in the maximum absorption wavelengths. nih.gov
When this compound is incorporated into more complex structures, such as polymers or coordination complexes, its UV-Vis absorption properties can be modulated. For example, a methacrylate (B99206) monomer containing a this compound unit showed a maximum absorption at 393 nm. koreascience.kr In other studies involving porphyrin complexes, the UV-Vis spectra are dominated by the porphyrin's intense Soret and weaker Q bands, though the axial coordination of this compound ligands can subtly influence these transitions. mdpi.com
| Compound/System | λₘₐₓ (nm) | Solvent/Phase | Transition |
| trans-4-Styrylpyridine (experimental) | 303 | Not specified | π→π |
| trans-4-Styrylpyridine (experimental) | 304 | Not specified | π→π |
| trans-4-Styrylpyridine (theoretical) | 307.2 | Gas Phase (calculated) | π→π* |
| Methacrylate monomer with this compound | 393 | TCE | Not specified |
Table 2: UV-Vis absorption maxima for this compound and related systems. researchgate.netnih.govresearchgate.netkoreascience.kr
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular weight of approximately 181.23 g/mol . nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), this compound typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 181. google.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis also identifies a top peak at m/z 180, likely corresponding to the loss of a hydrogen atom ([M-H]⁺), with the molecular ion at m/z 181 being the second most abundant. nih.gov The fragmentation pattern provides structural information; for instance, a significant fragment is often observed at m/z 152, corresponding to the loss of an ethyl group (-C₂H₅) or HCN followed by H₂. nih.govgoogle.com
| m/z | Relative Intensity (%) | Ion (Likely) | Source |
| 181 | 80 | [M]⁺ | EI-MS google.com |
| 181 | - | [M]⁺ (2nd Highest Peak) | GC-MS nih.gov |
| 180 | - | [M-H]⁺ (Top Peak) | GC-MS nih.gov |
| 166 | 7 | [M-CH₃]⁺ | EI-MS google.com |
| 152 | 33 | [M-C₂H₅]⁺ or [M-HCN-H₂]⁺ | EI-MS google.com |
| 152 | - | 3rd Highest Peak | GC-MS nih.gov |
| 76 | 15 | C₆H₄⁺ | EI-MS google.com |
Table 3: Mass spectrometry data for this compound from different sources. nih.govgoogle.com
X-ray Diffraction Analysis
In another example, the precursors for certain this compound derivatives have been analyzed. The compound trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde, a closely related structure, was found to crystallize in the monoclinic space group P2₁ with two molecules in the asymmetric unit (Z=2). researchgate.netmdpi.com
| Compound | Crystal System | Space Group | Cell Parameters | Z |
| [Cu(4-spy)₂(NCS)₂] | Triclinic | Pī | Not provided in source | Not provided in source |
| trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde | Monoclinic | P2₁ | a = 3.85728(9) Å, b = 10.62375(19) Å, c = 12.8625(2) Å, β = 91.722(2)° | 2 |
Table 4: Crystallographic data for a complex of this compound and a related precursor. researchgate.netresearchgate.nettandfonline.commdpi.com
Q & A
Q. What are the recommended synthetic routes for 4-styrylpyridine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of this compound typically involves a condensation reaction between pyridine-4-carboxaldehyde and styrene derivatives under basic or acidic catalysis. For example, using Knoevenagel or Wittig reactions, intermediates like 4-pyridinylacrylonitrile can be generated and further functionalized. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and stoichiometric ratios of reagents. Evidence from multi-step syntheses of analogous pyridine derivatives suggests that iterative purification (e.g., column chromatography) and spectroscopic validation (e.g., H-NMR, IR) are critical for isolating high-purity products .
Q. How should researchers characterize this compound’s structural and electronic properties experimentally?
- Methodological Answer : Structural characterization requires a combination of techniques:
- X-ray diffraction for crystal structure determination, revealing bond lengths and π-π stacking interactions.
- IR spectroscopy to identify functional groups (e.g., C=C stretching at ~1600 cm) and hydrogen-bonding motifs .
- UV-Vis spectroscopy to study electronic transitions, particularly the absorption bands influenced by the styryl group’s conjugation .
- H-NMR for verifying substituent positions and monitoring reaction progress.
Cross-validation with computational models (e.g., DFT) is advised to resolve ambiguities .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict this compound’s vibrational modes and electronic behavior?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G++(d,p)) are used to simulate IR spectra and vibrational modes. Exact exchange terms (e.g., hybrid functionals) improve accuracy in modeling conjugation effects and non-covalent interactions . For electronic properties, frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity and charge-transfer behavior. Researchers should compare computed spectra with experimental IR and UV-Vis data to validate models and adjust basis sets or exchange-correlation functionals as needed .
Q. What experimental strategies resolve contradictions in photochemical reactivity data for this compound cocrystals?
- Methodological Answer : Contradictions in photodimerization or photosalient effects may arise from crystal packing differences. To address this:
- Use hydrogen-bonding templates (e.g., aromatic polycarboxylic acids) to control cocrystal formation and monitor outcomes via single-crystal X-ray diffraction .
- Conduct time-resolved spectroscopy (e.g., transient absorption) to track reaction kinetics under varied light intensities.
- Compare experimental results with DFT-based mechanistic studies to identify transition states and energy barriers .
Reproducibility requires strict control of crystallization conditions (solvent, temperature) and quantification of photoproducts via HPLC .
Q. How can researchers design experiments to probe this compound’s role in supramolecular assemblies?
- Methodological Answer : To study supramolecular interactions (e.g., metal coordination or host-guest systems):
- Synthesize terpyridine analogues (e.g., 2,2':6',2''-terpyridine derivatives) and analyze coordination geometry using X-ray crystallography and ESI-MS .
- Employ fluorescence quenching assays to assess binding affinity with metal ions or organic guests.
- Perform molecular dynamics (MD) simulations to predict stability of assemblies under varying pH or solvent conditions.
Case studies on similar styrylpyridines highlight the importance of substituent effects (e.g., electron-withdrawing groups) on assembly dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
